molecular formula C18H19N3O4 B1673821 L-655,708 CAS No. 130477-52-0

L-655,708

Cat. No. B1673821
M. Wt: 341.4 g/mol
InChI Key: YKYOQIXTECBVBB-AWEZNQCLSA-N
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Description

L-655,708 is a nootropic drug invented in 1996 by a team working for Merck, Sharp and Dohme . It was the first compound developed which acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . It acts as an inverse agonist at the α1, α2, α3, and α5 subtypes, but with much higher affinity for α5 .


Molecular Structure Analysis

The molecular formula of L-655,708 is C18H19N3O4 . Its molar mass is 341.367 g/mol . The IUPAC name is ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate .


Physical And Chemical Properties Analysis

L-655,708 is a solid substance with a molecular weight of 341.36 . It is white to yellow in color . It is soluble in DMSO when warmed, but insoluble in water .

Scientific Research Applications

Cognitive Enhancement

L-655,708 has been studied for its potential role in enhancing cognition. Research has shown that it can enhance performance in the Morris water maze, a test for learning and memory in rats. This effect is attributed to its action on alpha5-containing GABA(A) receptors, which play a role in synaptic plasticity involved in learning and memory processes (Atack et al., 2006).

In Vivo Receptor Labelling

Studies have utilized L-655,708 to label alpha5 subunit-containing GABA(A) receptors in vivo. This application is significant for understanding the distribution and function of these receptors in the brain. The selective binding properties of L-655,708 make it a valuable tool for identifying these receptors in studies (Atack et al., 2005).

Molecular Biology Studies

L-655,708 has been instrumental in molecular biology research, particularly in identifying amino acid residues in the alpha5 subunit that contribute to its selectivity. This research has broader implications for understanding the structure and function of benzodiazepine binding sites in GABA(A) receptors (Casula et al., 2001).

Antidepressant Effects

L-655,708has demonstrated antidepressant effects in animal models. It was found to significantly decrease immobility time in the forced swim test in rats, indicating acute and chronic antidepressant effects. This suggests that negative modulation at GABA-A receptors containing the α5 subunit may produce antidepressant effects without significant impact on locomotor activity (Samardžić et al., 2014).

Pharmacokinetics and Pharmacodynamics

Research on L-655,708's pharmacokinetic and pharmacodynamic properties in rats aimed to develop a formulation for sustained and selective occupancy of α5-containing GABAA receptors. This study is significant for understanding how the compound interacts with specific receptor subtypes over time, which is crucial for its potential therapeutic applications (Atack et al., 2006).

Mechanisms of Antidepressant Effects

Further insights into the mechanisms of L-655,708's antidepressant-like effects were gained through various approaches, including pharmacological, electrophysiological, and behavioral studies. These findings indicate that the drug's effects involve protein synthesis and plasticity of GluA1 glutamate receptors in the mPFC, among other mechanisms (Bugay et al., 2020).

Anxiogenic Activity

L-655,708 has been studied for its potential anxiogenic-like activities. Research using the elevated plus-maze test in animals indicated that L-655,708 could exhibit an anxiogenic-like profile, suggesting a complex interaction with GABA-A receptors and the modulation of anxiety (Navarro et al., 2002).

Safety And Hazards

According to the safety data sheet, L-655,708 may be corrosive to metals . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYOQIXTECBVBB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017625
Record name (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-655,708

CAS RN

130477-52-0
Record name L-655,708
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-655,708
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
849
Citations
K Quirk, P Blurton, S Fletcher, P Leeson, F Tang… - …, 1996 - Elsevier
… We have identified an α5-selective compound, L-655,708, and we investigate here whether the tritiated form is a suitable radioligand for specifically labelling α5-containing GABA A …
Number of citations: 212 www.sciencedirect.com
JR Atack, PJ Bayley, GR Seabrook, KA Wafford… - …, 2006 - Elsevier
… 4% versus 22 ± 10%, respectively), L-655,708 did not alter the dose of … L-655,708 at the α5 subtype are not associated with a proconvulsant liability. In the Morris water maze, L-655,708 …
Number of citations: 220 www.sciencedirect.com
V Bugay, AM McCoy, DJ Lodge, R Brenner… - …, 2020 - nature.com
… and using current subtraction with either L-655,708 (L-655,708-sensitive currents) or bicuculine (total GABA currents). Measurements of acute L-655,708-induced changes in excitatory …
Number of citations: 12 www.nature.com
BJ Saab, AJB MacLean, M Kanisek… - The Journal of the …, 2010 - pubs.asahq.org
… The concentrations of L-655,708 used in the current study were selected on the basis of in vivo binding data, pharmacokinetic analyses, and previous memory studies. We estimated that…
Number of citations: 134 pubs.asahq.org
JR Atack, A Pike, A Clarke, SM Cook, B Sohal… - Drug metabolism and …, 2006 - ASPET
… pharmacokinetics and GABA A receptor occupancy of L-655,708, a compound which because of its … However, L-655,708 was found to have poor pharmacokinetic properties after bolus …
Number of citations: 29 dmd.aspetjournals.org
JF Navarro, E Burón, M Martın-López - Progress in Neuro …, 2002 - Elsevier
… L-655,708 is a new ligand selective for GABA A receptors … The aim of this study was to examine the effects of L-655,708 (… Mice treated with L-655,708 showed a marked increase in the …
Number of citations: 83 www.sciencedirect.com
JF Navarro, E Buron… - … Behavior: Official Journal …, 2004 - Wiley Online Library
… In this study, we examined the effect of L-655,708 (0.625-5 mg/kg), … L-655,708 exhibits an antiaggressive activity in isolated male mice. As Table I shows, acute treatment with L-655,708 (…
Number of citations: 23 onlinelibrary.wiley.com
JR Atack, L Alder, SM Cook, AJ Smith… - Neuropharmacology, 2005 - Elsevier
… In the present study, [ 3 H]L-655,708 was used to label … in vivo [ 3 H]L-655,708 binding was consistent with selective in … equipotent at inhibiting in vivo [ 3 H]L-655,708 and [ 3 H]Ro 15-…
Number of citations: 33 www.sciencedirect.com
J Wang, X Li, H Wu, J Ke, Z Zhang… - European Journal of …, 2018 - journals.sagepub.com
… L 655,708, a reverse agonist of gamma aminobutyric acid (… to investigate the effects of L-655,708 on expression of GABA, … group, sham group, and L-655,708 group, with 10 in each …
Number of citations: 2 journals.sagepub.com
C Yuan, A Gao, Q Xu, B Zhang, R Xue, Y Dou… - Psychopharmacology, 2021 - Springer
… This study aimed to compare the effects of L-655,708 administered by single-dosing regimen versus multi-dosing regimen on spatial memory, signaling molecules, and brain functional …
Number of citations: 1 link.springer.com

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